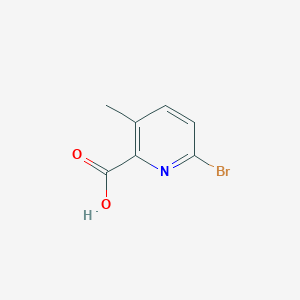

6-Bromo-3-methylpyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYFTBPNJJOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-18-5 | |

| Record name | 6-bromo-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 6-Bromo-3-methylpyridine-2-carboxylic Acid

For Correspondence: Dr. Gemini, Senior Application Scientist, Google Research.

Abstract

6-Bromo-3-methylpyridine-2-carboxylic acid (CAS No. 1211516-18-5), also known as 6-bromo-3-methylpicolinic acid, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a carboxylic acid, a bromine atom, and a methyl group on the pyridine core offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, characteristic reactivity, and its application as a pivotal intermediate in the synthesis of biologically active compounds. Detailed, field-proven protocols for its key transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, are presented to enable its effective utilization in research and development settings.

Introduction: A Molecule of Strategic Importance

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the reactive handles of carboxylic acids and halogens, make these structures ideal for engaging with biological targets such as enzymes and receptors.[2] this compound embodies this strategic value, offering three distinct points for chemical modification. The carboxylic acid at the 2-position is primed for amide coupling, a cornerstone reaction in drug development, while the bromine atom at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents. The methyl group at the 3-position provides steric and electronic influence, which can be crucial for fine-tuning molecular shape and biological activity. This guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this valuable intermediate.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 1211516-18-5 | [3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [3][5] |

| Molecular Weight | 216.03 g/mol | [3][4] |

| Predicted pKa | 2.91 ± 0.32 | Chemicalize |

| Predicted XlogP | 2.1 | [5] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Storage | Store in a dry, inert atmosphere at room temperature. | [4] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, computational prediction and comparison with analogous structures provide a reliable guide for its characterization.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as doublets in the 7.5-8.5 ppm region. The methyl protons would present as a singlet around 2.4-2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, typically >13 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The five carbons of the pyridine ring would appear in the aromatic region (approx. 120-160 ppm), with the carbon bearing the bromine atom shifted to a lower field. The methyl carbon signal would be observed in the aliphatic region, typically around 15-20 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. The [M+H]⁺ ion would be observed at m/z 215.96 and 217.96 (approx. 1:1 ratio), and the [M-H]⁻ ion at m/z 213.95 and 215.95 (approx. 1:1 ratio).[5]

Synthesis and Manufacturing

Proposed Synthetic Pathway: Selective Oxidation

The most direct and industrially scalable approach involves the selective oxidation of the methyl group at the 2-position of 6-bromo-2,3-dimethylpyridine. The methyl group at the 2-position is activated by the adjacent nitrogen atom, making it more susceptible to oxidation than the methyl group at the 3-position.

Caption: Proposed synthesis of the title compound via selective oxidation.

Experimental Protocol: Oxidation of a Methylpyridine

This protocol is adapted from a validated procedure for the oxidation of 2-bromo-3-methylpyridine and serves as a strong starting point for the synthesis of the title compound.[6] The causality for this choice rests on the well-established reliability of potassium permanganate (KMnO₄) for oxidizing alkyl side chains on heterocyclic rings.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2,3-dimethylpyridine (1.0 equivalent) and water (approx. 20 mL per gram of starting material).

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 1.5-2.0 equivalents) portion-wise to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. Continue heating until the color is discharged. Additional portions of KMnO₄ may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification & Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield this compound.

Self-Validation System: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, MS). The successful oxidation is validated by the appearance of a carboxylic acid proton signal in the ¹H NMR and a carbonyl signal in the ¹³C NMR, along with the disappearance of the signals corresponding to the 2-methyl group of the starting material.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid readily participates in nucleophilic acyl substitution, while the bromo group is an ideal partner for cross-coupling reactions.

Caption: Key reaction pathways for this compound.

Amide Bond Formation: Building the Pharmacophore

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[7] The carboxylic acid of the title compound can be activated by a variety of coupling reagents to react with primary or secondary amines, forming a diverse array of amides.

Authoritative Grounding: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a gold-standard method.[7] This combination efficiently generates a highly reactive acyl-pyridinium intermediate, which is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond with minimal side products and racemization risk for chiral amines. A Chinese patent (CN112313228A) explicitly details this transformation using the title compound.[8]

Experimental Protocol: HATU-Mediated Amide Coupling [8]

-

Initial Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: To the solution, add the desired primary or secondary amine (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0-4.0 eq.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The bromine atom at the 6-position is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl boronic acids or esters, creating complex biaryl structures that are common in modern pharmaceuticals.

Authoritative Grounding: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, K₃PO₄) is critical for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning by the pyridine nitrogen can be a challenge.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified via column chromatography or recrystallization.

Applications in Drug Discovery and Development

This compound is a valuable building block for generating libraries of novel compounds for high-throughput screening. Its derivatives have been explored for a range of therapeutic targets.

-

Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a known constituent in the design of various enzyme inhibitors.[1] By forming an amide with a diverse range of amines and subsequently modifying the 6-position via Suzuki coupling, chemists can systematically probe the binding pockets of target enzymes to optimize potency and selectivity.

-

Receptor Antagonists: The structural motifs accessible from this starting material are relevant for the development of antagonists for G-protein coupled receptors (GPCRs) and other receptor classes, where precise orientation of functional groups is key for achieving high-affinity binding.

-

Patent Landscape: A patent (CN112313228A) describes the use of this compound in the synthesis of novel heteroaryl heterocyclic compounds intended for the treatment of autoimmune diseases, highlighting its direct relevance in the development of new chemical entities.[8]

Conclusion

This compound (CAS 1211516-18-5) is a synthetically versatile and strategically important building block for the modern medicinal chemist. Its well-defined points of reactivity allow for the systematic and efficient construction of complex molecular scaffolds through robust and scalable chemical transformations. This guide has provided a comprehensive overview of its properties, a logical and experimentally grounded synthetic approach, and detailed protocols for its most critical applications in amide coupling and cross-coupling reactions. By understanding and applying the principles outlined herein, researchers can effectively unlock the potential of this cornerstone molecule to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

PubChemLite. This compound (C7H6BrNO2). Available from: [Link].

- Google Patents. CN112313228A - 用于治疗自身免疫性疾病的新型杂芳基杂环基化合物.

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link].

-

PubChem. 6-Bromo-3-methylhexanoic acid | C7H13BrO2 | CID 19912726. Available from: [Link].

-

PubChem. 6-Bromo-3-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238. Available from: [Link].

-

PubChem. 3-Bromo-6-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 21901493. Available from: [Link].

-

MySkinRecipes. 6-Bromo-3-methylpicolinic acid. Available from: [Link].

-

AOBChem USA. 6-Bromo-2-methylpyridine-3-carboxylic acid. Available from: [Link].

-

MySkinRecipes. 6-Bromo-3-methylpicolinic acid. Available from: [Link].

-

National Center for Biotechnology Information. 2-Bromopyridine-3-carboxylic acid. PMC. Available from: [Link].

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. Available from: [Link].

-

National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available from: [Link].

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link].

Sources

- 1. 886372-47-0|4-Bromo-6-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 6-bromo-3-fluoro-2-methylpyridine-4-carboxylic acid (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112313228A - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çæ°åæè³åºæç¯åºååç© - Google Patents [patents.google.com]

- 8. 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester(1402666-66-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-3-methylpicolinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methylpicolinic acid is a halogenated pyridine derivative that has emerged as a valuable building block in the fields of pharmaceutical and agrochemical research. Its unique structural features, including a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-bromo-3-methylpicolinic acid, with a focus on providing practical insights for professionals in drug discovery and development.

The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid moiety serves as a handle for amide bond formation and other derivatizations, while the methyl group can influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.[2] Consequently, 6-bromo-3-methylpicolinic acid is a key starting material for creating molecules with potential therapeutic applications, particularly in targeting specific enzymes or receptors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-bromo-3-methylpicolinic acid is essential for its effective use in synthesis and formulation. The table below summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1211516-18-5 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Room temperature, under inert gas | [1] |

Synthesis of 6-Bromo-3-methylpicolinic Acid

While several synthetic routes to substituted picolinic acids exist, a common and effective strategy for introducing a bromine atom at the 6-position of a pyridine ring is through a Sandmeyer reaction on the corresponding 6-amino precursor. This method is widely recognized for its reliability in converting aryl amines to aryl halides.[3][4][5][6][7]

The following section outlines a detailed, field-proven protocol for the synthesis of 6-bromo-3-methylpicolinic acid, starting from 6-amino-3-methylpicolinic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthetic Pathway Overview

Caption: Synthetic pathway for 6-bromo-3-methylpicolinic acid.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction principles for the conversion of aromatic amines to bromides.[3][4][5][6][7]

Materials:

-

6-Amino-3-methylpicolinic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and drying

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-amino-3-methylpicolinic acid (1 equivalent) in a solution of hydrobromic acid (48%) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Causality: The dropwise addition of sodium nitrite to the acidic solution generates nitrous acid in situ, which then reacts with the amino group to form the diazonium salt. Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution from the first step to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical mechanism, and the evolution of nitrogen gas drives the reaction to completion.

-

-

Work-up and Purification:

-

After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 6-bromo-3-methylpicolinic acid.

-

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH (at C4) | 7.5 - 7.8 | Doublet | ~8.0 |

| Aromatic CH (at C5) | 7.3 - 7.6 | Doublet | ~8.0 |

| Methyl (at C3) | 2.3 - 2.6 | Singlet | N/A |

| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet | N/A |

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Aromatic C (C2, C6) | 145 - 155 |

| Aromatic C (C4, C5) | 120 - 140 |

| Aromatic C (C3) | 130 - 145 |

| Methyl C | 15 - 25 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular ion peaks would be at m/z = 215 and 217.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (carboxylic acid) | 1680 - 1720 |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 3000 |

Applications in Drug Development and Agrochemicals

6-Bromo-3-methylpicolinic acid is a valuable intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

Kinase Inhibitors

A significant application of 6-bromo-3-methylpicolinic acid and its derivatives is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents on the ring can be tailored to achieve potency and selectivity for a specific kinase target. The bromine atom on 6-bromo-3-methylpicolinic acid can be readily displaced or used in cross-coupling reactions to introduce larger and more complex side chains that can interact with the active site of a kinase.[2][8]

Caption: General workflow for kinase inhibitor synthesis.

Agrochemicals

In addition to its role in pharmaceuticals, 6-bromo-3-methylpicolinic acid is also utilized in the discovery of new agrochemicals, such as herbicides and pesticides.[1] The pyridine ring is a common toxophore in many commercially successful agrochemicals. The specific substitution pattern of 6-bromo-3-methylpicolinic acid can be exploited to develop novel compounds with desired biological activity against weeds, insects, or fungi.

Conclusion

6-Bromo-3-methylpicolinic acid is a strategically important synthetic intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its versatile chemical nature allows for the creation of diverse molecular libraries for screening against various biological targets. This guide has provided a detailed overview of its synthesis, physicochemical properties, and key applications, offering a valuable resource for researchers and professionals in the chemical and life sciences. The provided synthetic protocol, based on the reliable Sandmeyer reaction, offers a practical and trustworthy method for its preparation in a laboratory setting.

References

-

6-Bromo-3-methylpicolinic acid. MySkinRecipes. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

21.03 Sandmeyer Reaction. OrganicChemGuide. [Link]

- Preparation method for 2,5-dibromo-3-methylpyridine.

-

6-Bromo-3-methylhexanoic acid. PubChem. [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

-

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. PubChem. [Link]

-

2,5-Dibromo-3-methylpyridine. Amerigo Scientific. [Link]

-

Cas 1211526-84-9,4-broMo-3-Methylpicolinic acid. LookChem. [Link]

-

6-Bromoisoquinoline. SpectraBase. [Link]

-

2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

-

2-Bromo-3-hydroxy-6-methylpyridine. National Institutes of Health. [Link]

Sources

- 1. 6-Bromo-3-methylpicolinic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-methylpyridine-2-carboxylic acid

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

6-Bromo-3-methylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Its pyridine core, substituted with a bromine atom, a methyl group, and a carboxylic acid, provides multiple points for chemical modification, making it a versatile precursor. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (C₇H₆BrNO₂) is the foundation of its chemical reactivity and biological activity. A clear understanding of its atomic arrangement is crucial for interpreting its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Data Summary and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet, broad | 1H | COOH |

| ~7.8 - 8.0 | Doublet | 1H | H-4 |

| ~7.4 - 7.6 | Doublet | 1H | H-5 |

| ~2.5 | Singlet | 3H | CH₃ |

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 12 and 14 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-4 and H-5): The pyridine ring contains two aromatic protons. Due to the substitution pattern, they appear as doublets. The proton at the 4-position (H-4) is expected to be deshielded compared to the proton at the 5-position (H-5) due to the electronic effects of the adjacent substituents.

-

Methyl Protons (CH₃): The three protons of the methyl group at the 3-position are magnetically equivalent and therefore appear as a singlet at approximately 2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer, typically with proton decoupling.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~150 - 155 | C-2 |

| ~145 - 150 | C-6 |

| ~140 - 145 | C-4 |

| ~130 - 135 | C-3 |

| ~125 - 130 | C-5 |

| ~20 - 25 | CH₃ |

-

Carboxylic Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, appearing in the 165-185 ppm region.[1][2][3]

-

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the substituents. The carbon attached to the bromine (C-6) and the carbon attached to the carboxylic acid (C-2) are expected to be significantly deshielded. The remaining carbons (C-3, C-4, and C-5) will have distinct chemical shifts based on their electronic environment.

-

Methyl Carbon (CH₃): The methyl carbon is the most shielded, appearing in the upfield region of the spectrum, typically around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Summary and Interpretation:

| m/z | Interpretation |

| 216/218 | [M+H]⁺ (protonated molecular ion) |

| 198/200 | [M+H - H₂O]⁺ |

| 172/174 | [M+H - CO₂]⁺ |

-

Molecular Ion Peak: The mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 216 and 218 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of carbon dioxide ([M+H - CO₂]⁺).

Figure 2: Proposed fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Summary and Interpretation:

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 1700-1725 | C=O stretch (Carboxylic Acid) |

| 1550-1600 | C=C and C=N stretch (Pyridine ring) |

| ~1400 | C-H bend (CH₃) |

| ~700-800 | C-Br stretch |

-

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acids.[1][2]

-

C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[1][2]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1550-1600 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is typically found in the fingerprint region, around 700-800 cm⁻¹.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra, the molecular ion with its distinct isotopic signature in the mass spectrum, and the key vibrational frequencies in the IR spectrum all corroborate the assigned structure. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the quality and integrity of this important chemical building block in their scientific endeavors.

References

¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromo-3-methylpyridine-2-carboxylic acid

An In-depth Technical Guide:

Introduction

6-Bromo-3-methylpyridine-2-carboxylic acid is a substituted heterocyclic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific arrangement of bromo, methyl, and carboxylic acid functionalities on the pyridine core creates a unique electronic and steric environment. Accurate structural confirmation and purity assessment are paramount in drug development and chemical research, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool.

This technical guide provides a comprehensive examination of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying theoretical principles and practical experimental considerations necessary for a robust analysis. We will delve into the causal relationships between the molecular structure and the resulting NMR signals, providing a self-validating framework for spectral interpretation.

Section 1: Theoretical Principles of NMR for Substituted Pyridines

Fundamentals of ¹H and ¹³C NMR

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This resonance frequency is reported as a chemical shift (δ) in parts per million (ppm) relative to a standard, providing a unique fingerprint of the atom's position within the molecule.

Substituent Effects on Chemical Shifts in the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent property causes its protons to resonate at a higher chemical shift (further downfield) compared to those of benzene.[1] The chemical shifts of the ring protons and carbons in this compound are further modulated by three substituents:

-

Carboxylic Acid (-COOH) at C2: This is a strong electron-withdrawing group through both induction and resonance, significantly deshielding the adjacent C2 carbon and nearby protons. The acidic proton of the carboxyl group itself has a characteristic large downfield shift, typically observed between 10-13 ppm, due to strong hydrogen bonding.[2][3]

-

Methyl (-CH₃) at C3: This is an electron-donating group, which tends to shield adjacent nuclei, causing an upfield shift (lower ppm value) for C3 and its attached protons.[4]

-

Bromine (-Br) at C6: As an electronegative halogen, bromine is electron-withdrawing via induction, deshielding the carbon it is attached to (C6) and adjacent protons.

These combined effects result in a predictable pattern of chemical shifts for the two remaining aromatic protons (H4 and H5) and the five pyridine ring carbons.

Spin-Spin Coupling in Aromatic Systems

In ¹H NMR, the magnetic field of one proton can influence that of its neighbors through the bonding electrons, an effect known as spin-spin or J-coupling.[5][6] This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms. For the pyridine ring in this molecule, the key interaction is between H4 and H5:

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons (H4 and H5) is typically in the range of 4-6 Hz for pyridines.[1] This will split the signals for both H4 and H5 into doublets.

Section 2: Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton often results in a sharper -COOH signal compared to less polar solvents like chloroform-d (CDCl₃).[7][8] In CDCl₃, the acidic proton signal can be excessively broad or may disappear entirely due to rapid exchange with trace amounts of water.[2][9]

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal of DMSO-d₆ at ~39.52 ppm will serve as internal references for the ¹H and ¹³C spectra, respectively.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 0-16 ppm to ensure the broad carboxylic acid proton is observed.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[10]

-

Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Section 3: Spectral Analysis and Interpretation

The following analysis provides predicted chemical shifts and coupling patterns based on established principles and data from analogous structures.[11]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the carboxylic acid proton, the two aromatic protons (H4 and H5), and the methyl group protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is predicted far downfield, in the range of δ 12.0 - 13.5 ppm . This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.[2][3] Its integral value should correspond to one proton.

-

Aromatic Proton H5: This proton is ortho to the electron-withdrawing bromine atom at C6 and meta to the methyl group at C3. The strong deshielding effect of the adjacent bromine will likely make this the most downfield of the two aromatic protons. It is expected to appear as a doublet due to ortho coupling with H4. Predicted chemical shift: δ 8.10 - 8.30 ppm .

-

Aromatic Proton H4: This proton is meta to both the bromine atom and the methyl group. It is ortho to the electron-withdrawing carboxylic acid group at C2. It will appear as a doublet due to ortho coupling with H5. Predicted chemical shift: δ 7.60 - 7.80 ppm .

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The signal will be in the typical region for a methyl group attached to an aromatic ring. Predicted chemical shift: δ 2.40 - 2.60 ppm .

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 12.0 - 13.5 | broad singlet | - | 1H | COOH |

| 8.10 - 8.30 | doublet | ~8.0 | 1H | H5 |

| 7.60 - 7.80 | doublet | ~8.0 | 1H | H4 |

| 2.40 - 2.60 | singlet | - | 3H | CH₃ |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum. Predicted chemical shift: δ 165 - 168 ppm .[2]

-

C6 (C-Br): The carbon atom directly bonded to the electronegative bromine atom will be significantly deshielded. Predicted chemical shift: δ 142 - 145 ppm .

-

C2 (C-COOH): This carbon is attached to the carboxylic acid group and the ring nitrogen. It will be deshielded but may be slightly upfield of other quaternary pyridine carbons due to the substituent. Predicted chemical shift: δ 150 - 153 ppm .

-

C4: This aromatic CH carbon will be influenced by its position relative to all substituents. Predicted chemical shift: δ 140 - 143 ppm .

-

C5: This aromatic CH carbon is adjacent to the C-Br bond and will be deshielded. Predicted chemical shift: δ 124 - 127 ppm .

-

C3 (C-CH₃): This carbon, bearing the electron-donating methyl group, will be more shielded than the other substituted ring carbons. Predicted chemical shift: δ 135 - 138 ppm .

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum. Predicted chemical shift: δ 18 - 22 ppm .

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165 - 168 | C7 (COOH) |

| 150 - 153 | C2 |

| 142 - 145 | C6 |

| 140 - 143 | C4 |

| 135 - 138 | C3 |

| 124 - 127 | C5 |

| 18 - 22 | C8 (CH₃) |

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive structural signature. The ¹H NMR spectrum is characterized by two doublets in the aromatic region, a downfield broad singlet for the carboxylic acid proton, and an upfield singlet for the methyl group. The ¹³C NMR spectrum complements this by showing seven distinct resonances corresponding to the carboxyl, five unique aromatic, and one methyl carbon. The predicted chemical shifts and coupling constants detailed in this guide serve as a robust framework for the empirical analysis, enabling unambiguous structural verification and purity assessment critical for research and development applications.

References

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link][12][13]

-

Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link][14]

-

Tomasik, P., & Johnson, C. D. (1983). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link][15]

-

Abraham, R. J., & Cooper, M. A. (2003). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link][4]

-

LibreTexts™ (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][2]

-

Tolstoy, P. M., et al. (2017). Polar Solvent Fluctuations Drive Proton Transfer in Hydrogen Bonded Complexes of Carboxylic Acid With Pyridines: NMR, IR and Ab Initio MD Study. Physical Chemistry Chemical Physics. [Link][16]

-

Zhang, Y., et al. (2020). Hydrogen bonding between pyridine and carboxylic acid. ResearchGate. [Link][8]

-

UCLA (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link][3]

-

CHEM 2325 Module 21 (2024). Spectroscopy of Carboxylic Acids. YouTube. [Link][9]

-

Brown, D. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link][10]

-

Ward, J. L., et al. (2009). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyridine-2-Carboxylic Acids

Abstract: Substituted pyridine-2-carboxylic acids (picolinic acids) are a class of compounds of paramount importance in medicinal chemistry, materials science, and coordination chemistry. Their biological activity, physicochemical properties, and utility as building blocks are intrinsically linked to their three-dimensional structure in the solid state. This guide provides a comprehensive technical overview of the methodologies and principles involved in the crystal structure analysis of these compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the profound influence of molecular-level substitutions on macroscopic crystal architecture. We will delve into the causality behind experimental choices, from synthesis and crystallization to advanced structural elucidation and analysis of intermolecular interactions, thereby providing a self-validating framework for robust and reproducible solid-state characterization.

Introduction: The Significance of Pyridine-2-Carboxylic Acids in Research and Drug Development

Structural Features and Properties of the Pyridine-2-Carboxylic Acid Scaffold

Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound featuring a carboxylic acid group at the 2-position of a pyridine ring. This unique arrangement confers a set of valuable properties. The aromatic, electron-deficient pyridine ring can engage in π-π stacking interactions, while the carboxylic acid group is a potent hydrogen bond donor and acceptor. Furthermore, the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. This multifunctionality makes the picolinic acid scaffold a versatile component in the design of molecules with specific biological or material properties. Picolinic acid is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective and immunological functions.[1]

Applications in Medicinal Chemistry, Coordination Chemistry, and Materials Science

The versatility of the picolinic acid scaffold is reflected in its wide range of applications:

-

Medicinal Chemistry: Pyridine carboxylic acid isomers and their derivatives are crucial in pharmaceutical chemistry due to their biological activities and synthetic accessibility.[2] They are found in a variety of approved drugs and are key intermediates in the synthesis of new therapeutic agents.[3][4]

-

Coordination Chemistry: Picolinic acid and its derivatives are excellent chelating agents, forming stable complexes with a variety of metal ions. This property is exploited in areas ranging from nutritional supplements to the design of metal-based catalysts and magnetic materials.[5]

-

Materials Science: The ability of these molecules to self-assemble through a network of hydrogen bonds and other non-covalent interactions makes them ideal candidates for crystal engineering, allowing for the design of materials with tailored properties such as porosity and conductivity.

The Critical Role of Solid-State Structure in Functionality

The arrangement of molecules in a crystal, or its crystal structure, dictates many of the bulk properties of a solid material. In the pharmaceutical industry, understanding and controlling the solid-state form of an active pharmaceutical ingredient (API) is critical.[6] Different crystal forms, known as polymorphs, can exhibit significant differences in solubility, dissolution rate, stability, and bioavailability, all of which can have profound implications for the efficacy and safety of a drug.[7][8] Therefore, a thorough analysis of the crystal structure is not just an academic exercise but a crucial step in drug development and materials design.[9][10]

Fundamental Principles of Crystallization and Crystal Structure

From Molecule to Crystal: An Overview of Crystallization

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal.[11] For small organic molecules like substituted pyridine-2-carboxylic acids, crystallization from a solution is the most common method. This process relies on creating a supersaturated solution, where the concentration of the solute exceeds its solubility limit, providing the driving force for crystal nucleation and growth.

The Crystalline State: Lattices, Unit Cells, and Space Groups

A crystal is characterized by a highly ordered, repeating three-dimensional arrangement of its constituent molecules. This repeating pattern can be described by a crystal lattice , an infinite array of points in space. The smallest repeating unit of this lattice is called the unit cell , which is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal structure is described by one of 230 possible space groups .

Polymorphism: When the Same Molecule Adopts Different Crystal Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[8] These different crystalline forms, or polymorphs, of the same compound can have distinct physical and chemical properties.[7] The discovery and characterization of polymorphs are of utmost importance in the pharmaceutical industry, as an unexpected polymorphic transition can lead to changes in a drug's performance.[12][13]

Experimental Workflow for Crystal Structure Analysis

The determination of a crystal structure is a multi-step process that requires careful execution and interpretation.

Synthesis and Purification of Substituted Pyridine-2-Carboxylic Acids

The journey to a crystal structure begins with the synthesis of the target molecule. A variety of synthetic routes can be employed to introduce different substituents onto the pyridine-2-carboxylic acid scaffold. Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. Common purification techniques include recrystallization and column chromatography.

Crystallization Techniques for Obtaining High-Quality Single Crystals

Growing single crystals suitable for X-ray diffraction can be both an art and a science. The goal is to create a supersaturated solution from which crystals can nucleate and grow slowly. Several techniques are commonly used:[14][15]

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached.[14]

-

Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[14]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[16]

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structure Elucidation

Single-crystal X-ray diffraction is a powerful and non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[17][18][19]

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots of varying intensities.[20]

The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell and the space group symmetry. The intensities are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[17]

Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis and Polymorph Screening

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample.[19] The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline form, making PXRD an invaluable tool for identifying polymorphs, assessing sample purity, and monitoring solid-state transformations.

Deciphering the Crystal Structure: Analysis of Intermolecular Interactions

Once the crystal structure is solved, the next step is to analyze the intricate network of intermolecular interactions that hold the molecules together in the crystal lattice.

The Dominant Role of Hydrogen Bonding

Hydrogen bonds are among the strongest and most directional non-covalent interactions, and they play a crucial role in the crystal packing of substituted pyridine-2-carboxylic acids.

A common hydrogen bonding motif for carboxylic acids is the formation of a centrosymmetric dimer. However, in the presence of a pyridine nitrogen atom, a competing and often more favorable interaction is the formation of a carboxylic acid-pyridine heterosynthon.[21][22] The prevalence of this heterosynthon is a testament to its robustness and is a key feature in the crystal engineering of these systems.[23]

The nature and position of substituents on the pyridine ring can significantly influence the hydrogen bonding patterns. Electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, potentially weakening the carboxylic acid-pyridine interaction. Conversely, electron-donating groups can enhance this interaction.

π-π Stacking and other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between pyridine rings, C-H···O interactions, and van der Waals forces, contribute to the overall stability of the crystal lattice. The interplay of these weaker interactions is often subtle but can have a significant impact on the final crystal packing.

Hirshfeld Surface Analysis for Visualizing and Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[24][25][26] It generates a surface around a molecule that is defined by the electron distribution of the molecule and its neighbors.[27] By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions.[28]

The Influence of Substituents on Crystal Packing

The introduction of substituents onto the pyridine-2-carboxylic acid scaffold can dramatically alter the crystal packing through a combination of steric and electronic effects.

Steric and Electronic Effects of Substituents

Bulky substituents can sterically hinder certain packing arrangements, forcing the molecules to adopt alternative, less compact structures. The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the strength of hydrogen bonds and π-π stacking interactions, thereby influencing the overall crystal architecture.

Case Studies: Electron-Donating vs. Electron-Withdrawing Groups

A systematic study of a series of substituted pyridine-2-carboxylic acids with varying electronic properties can provide valuable insights into the principles of crystal engineering. For example, comparing the crystal structures of derivatives with nitro (electron-withdrawing) and methoxy (electron-donating) groups can reveal how these substituents direct the formation of different supramolecular synthons.

Impact on Physicochemical Properties (e.g., Solubility, Melting Point)

Changes in crystal packing directly impact the physicochemical properties of the solid. A more tightly packed crystal with stronger intermolecular interactions will generally have a higher melting point and lower solubility. Understanding these structure-property relationships is crucial for the rational design of materials with desired characteristics.

Co-crystals and Molecular Salts: Engineering the Solid State

Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its chemical composition.[29] It involves the formation of a crystalline material composed of two or more different molecules in a stoichiometric ratio.

The Continuum from Co-crystal to Salt: The Role of ΔpKa

When a substituted pyridine-2-carboxylic acid is co-crystallized with another acidic or basic molecule, a proton transfer can occur, leading to the formation of a molecular salt instead of a co-crystal.[30][31] The outcome of this acid-base reaction can often be predicted by the ΔpKa rule , which states that a salt is likely to form if the difference between the pKa of the base and the pKa of the acid is greater than a certain value (typically 3-4), while a co-crystal is favored if the ΔpKa is less than 0.[32][33][34][35][36] However, it's important to note that the crystalline environment can also influence proton transfer.[37]

Design and Synthesis of Co-crystals of Pyridine-2-Carboxylic Acids

The design of co-crystals involves selecting a suitable co-former that can form robust and predictable supramolecular synthons with the target molecule. For substituted pyridine-2-carboxylic acids, co-formers containing complementary hydrogen bonding functionalities, such as amides or other carboxylic acids, are often employed.

Applications in Modifying Pharmaceutical Properties

Co-crystallization is widely used in the pharmaceutical industry to improve the solubility, dissolution rate, stability, and bioavailability of APIs. By forming a co-crystal with a pharmaceutically acceptable co-former, it is possible to fine-tune the properties of a drug to enhance its therapeutic performance.

Advanced Topics and Applications

Utilizing Crystallographic Databases (e.g., Cambridge Structural Database) for Structural Analysis

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[38][39][40][41] It is an invaluable resource for researchers in this field, allowing them to:

-

Search for known crystal structures of related compounds.

-

Analyze trends in intermolecular interactions and crystal packing.

-

Identify common supramolecular synthons.

-

Validate experimental results.

Structure-Property Relationships in Drug Development

A deep understanding of the relationship between crystal structure and physicochemical properties is essential for successful drug development.[42][43] By carefully selecting the solid form of an API, it is possible to optimize its performance and ensure the quality and consistency of the final drug product.

Crystal Engineering with Substituted Pyridine-2-Carboxylic Acids

The predictable and robust nature of the hydrogen bonding interactions involving the pyridine-2-carboxylic acid moiety makes it an excellent building block for crystal engineering. By judiciously choosing substituents and co-formers, it is possible to design and synthesize crystalline materials with desired architectures and properties for applications in areas such as gas storage, separation, and catalysis.

Conclusion and Future Perspectives

The crystal structure analysis of substituted pyridine-2-carboxylic acids is a vibrant and impactful area of research. The ability to precisely determine and understand the three-dimensional arrangement of these molecules in the solid state provides a powerful platform for the rational design of new pharmaceuticals and functional materials. Future advancements in crystallographic techniques, computational modeling, and our fundamental understanding of intermolecular interactions will continue to drive innovation in this exciting field. The integration of high-throughput crystallization screening with advanced characterization methods will accelerate the discovery of novel solid forms with enhanced properties, further solidifying the critical role of crystal structure analysis in modern science and technology.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 4. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Polymorphism – All About Drugs [allfordrugs.com]

- 9. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. curiaglobal.com [curiaglobal.com]

- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. depts.washington.edu [depts.washington.edu]

- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. pulstec.net [pulstec.net]

- 20. fiveable.me [fiveable.me]

- 21. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 22. Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. youtube.com [youtube.com]

- 25. crystalexplorer.net [crystalexplorer.net]

- 26. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. crystalexplorer.net [crystalexplorer.net]

- 28. scribd.com [scribd.com]

- 29. pharmtech.com [pharmtech.com]

- 30. A salt or a co-crystal – when crystallization protocol matters - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 31. Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 33. pubs.rsc.org [pubs.rsc.org]

- 34. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 35. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 39. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 40. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 41. Cambridge Structural Database System [software.chem.ucla.edu]

- 42. creative-biostructure.com [creative-biostructure.com]

- 43. zienjournals.com [zienjournals.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-3-methylpyridine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 6-bromo-3-methylpyridine-2-carboxylic acid, a key building block in modern drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical insights and practical methodologies for researchers, chemists, and formulation scientists.

Introduction: The Significance of Solubility in Drug Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a synthetic intermediate for various pharmacologically active agents. The pyridine core, substituted with a bromine atom, a methyl group, and a carboxylic acid, presents a unique combination of functional groups that dictate its physicochemical properties. Understanding and quantifying the solubility of this compound in a range of organic solvents is paramount for its effective application, from synthesis and purification to formulation and preclinical development. Poor solubility can lead to challenges in achieving desired reaction rates, complicates purification processes, and can be a significant hurdle in developing bioavailable drug formulations. This guide aims to provide a foundational understanding of the solubility profile of this compound and to equip scientists with the tools to experimentally determine its solubility in solvents relevant to their work.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For this compound, the interplay of its functional groups governs its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO2 | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [2][4] |

| Predicted Boiling Point | 362.2±42.0 °C | [3] |

| Predicted pKa | 2.91±0.32 | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |

The presence of a carboxylic acid group (pKa ≈ 2.91) suggests that the compound is a relatively strong organic acid.[3] This acidity will significantly influence its solubility in basic solvents or aqueous solutions with pH > pKa, where it will exist in its more soluble carboxylate salt form. The pyridine nitrogen provides a basic site, although the electron-withdrawing nature of the adjacent carboxylic acid and the bromine atom will reduce its basicity. The bromine and methyl groups, along with the pyridine ring, contribute to the molecule's lipophilicity. The overall molecule can be considered polar, with the capacity for hydrogen bonding via the carboxylic acid group.

Theoretical Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict the general solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. DMF and DMSO are expected to be excellent solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Very Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. Some solubility might be observed in moderately polar solvents like DCM. |

| Ethers | Diethyl ether | Low to Moderate | While polar, the hydrogen bonding capability is limited compared to protic solvents, likely resulting in lower solubility. |

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any polymorphic forms of the solid.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and actionable data, experimental determination of solubility is essential. The following protocol outlines a reliable method for measuring the equilibrium solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration : Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-